molecular formula C20H24FN3O B5463172 N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B5463172
M. Wt: 341.4 g/mol
InChI Key: VTBCPYMCWOXMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DF-MPJC is a piperazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. It was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2008. Since then, it has been studied for its potential in treating a variety of diseases, including cancer, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of DF-MPJC is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, it has been shown to bind to and activate the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling and oxidative stress. By activating this receptor, DF-MPJC has been shown to have a neuroprotective effect, which may be beneficial in treating a variety of neurological disorders.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and has been shown to protect neurons from oxidative stress. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DF-MPJC is its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer. Additionally, it has been shown to have a neuroprotective effect, which may be beneficial in treating neurological disorders. However, there are also limitations to using DF-MPJC in lab experiments. For example, it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on DF-MPJC. One area of research could focus on optimizing the synthesis method to increase the yields and purity of the final product. Additionally, more research could be done to fully understand the mechanism of action of DF-MPJC, which could lead to the development of more effective therapeutic agents. Finally, more research could be done to explore the potential applications of DF-MPJC in treating other diseases, such as Alzheimer's disease and Huntington's disease.
In conclusion, DF-MPJC is a chemical compound that has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, Parkinson's disease, and schizophrenia. While there are limitations to using DF-MPJC in lab experiments, there are also many potential future directions for research on this compound. Further research could lead to the development of more effective therapeutic agents for a variety of diseases.

Synthesis Methods

DF-MPJC can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2,3-dimethylphenylamine, 3-fluorobenzyl chloride, and piperazine. The synthesis method has been optimized over time to increase the yields and purity of the final product.

Scientific Research Applications

DF-MPJC has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer and pancreatic cancer. It has also been studied for its potential use in treating Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress. Additionally, DF-MPJC has been studied for its potential use in treating schizophrenia, as it has been shown to modulate the activity of certain neurotransmitters in the brain.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-5-3-8-19(16(15)2)22-20(25)24-11-9-23(10-12-24)14-17-6-4-7-18(21)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBCPYMCWOXMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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